molecular formula C17H18N2O2 B11838589 Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- CAS No. 93631-35-7

Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-

Cat. No.: B11838589
CAS No.: 93631-35-7
M. Wt: 282.34 g/mol
InChI Key: MAUASYIZBIDGFX-UHFFFAOYSA-N
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Description

3-Acetyl-1,3,4,6,7,12b-hexahydroindolo[2,3-a]quinolizin-2(12H)-one is a complex organic compound with a unique structure that includes an indole and quinolizine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1,3,4,6,7,12b-hexahydroindolo[2,3-a]quinolizin-2(12H)-one typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of an imine with acrylic acid, followed by reduction . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1,3,4,6,7,12b-hexahydroindolo[2,3-a]quinolizin-2(12H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

3-Acetyl-1,3,4,6,7,12b-hexahydroindolo[2,3-a]quinolizin-2(12H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Acetyl-1,3,4,6,7,12b-hexahydroindolo[2,3-a]quinolizin-2(12H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and quinolizine derivatives, such as:

Uniqueness

What sets 3-Acetyl-1,3,4,6,7,12b-hexahydroindolo[2,3-a]quinolizin-2(12H)-one apart is its specific acetyl group and the unique arrangement of its indole and quinolizine moieties. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

93631-35-7

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3-acetyl-3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one

InChI

InChI=1S/C17H18N2O2/c1-10(20)13-9-19-7-6-12-11-4-2-3-5-14(11)18-17(12)15(19)8-16(13)21/h2-5,13,15,18H,6-9H2,1H3

InChI Key

MAUASYIZBIDGFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34

Origin of Product

United States

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